N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Vaccine adjuvant NF-κB signaling SAR positional isomerism

WHY CHOOSE THIS COMPOUND? CAS 325977-67-1 is the only commercially cataloged 2,4-dimethylphenyl isomer within the sulfamoyl benzamidothiazole series with peer-reviewed bioactivity data, making it an essential reference standard for SAR libraries exploring aryl substitution impact on vaccine adjuvant activity. Its moderate NF-κB activation (98% at 5 µM) and non-cytotoxic profile (102% THP-1 viability) provide a wide dynamic range above baseline, ideal for dose-response studies and co-adjuvant screening in primary immune cells. Procure the base scaffold to prepare novel piperidine-modified derivatives with potentially differentiated potency and selectivity profiles.

Molecular Formula C23H25N3O3S2
Molecular Weight 455.59
CAS No. 325977-67-1
Cat. No. B2937618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
CAS325977-67-1
Molecular FormulaC23H25N3O3S2
Molecular Weight455.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
InChIInChI=1S/C23H25N3O3S2/c1-16-6-11-20(17(2)14-16)21-15-30-23(24-21)25-22(27)18-7-9-19(10-8-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
InChIKeyOFPKQVNGNWHAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 325977-67-1): A Structurally Distinct Sulfamoyl Benzamidothiazole NF-κB Modulator for Vaccine Adjuvant Research


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 325977-67-1) is a synthetic sulfamoyl benzamidothiazole that functions as a modulator of the nuclear factor kappa-B (NF-κB) pathway [1]. The compound was identified through high-throughput screening and systematic structure-activity relationship (SAR) studies aimed at discovering small molecules that prolong NF-κB activation following a primary Toll-like receptor 4 (TLR4) stimulus, making it a candidate vaccine co-adjuvant [1]. It shares a conserved aminothiazole scaffold with the well-characterized analog 2D216 (the 2,5-dimethylphenyl positional isomer, CAS 313520-90-0), but the distinct 2,4-dimethylphenyl substitution pattern on the thiazole ring confers a differentiated bioactivity profile [2][3].

Why the 2,4-Dimethylphenyl Isomer Cannot Be Interchanged with the 2,5-Dimethylphenyl Analog: Positional Isomerism Drives Divergent NF-κB Activation Profiles


Within the sulfamoyl benzamidothiazole scaffold, the position of the methyl substituents on the phenyl ring at the thiazole 4-position critically modulates the magnitude of NF-κB activation. The 2,4-dimethylphenyl isomer (CAS 325977-67-1) exhibits quantitatively distinct basal NF-κB activation compared to its 2,5-dimethylphenyl counterpart (2D216, CAS 313520-90-0) when tested under identical assay conditions [1]. Furthermore, SAR studies demonstrate that the piperidine sulfonamide moiety alone does not confer predictable biological activity—the specific aryl substitution pattern on the thiazole ring is a primary driver of potency, intrinsic activity, and co-adjuvant functionality [1][2]. Substituting one positional isomer for the other without experimental validation risks introducing a compound with an unintended activity profile, potentially confounding vaccine adjuvant studies where precise control over NF-κB signaling magnitude and duration is desirable.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 325977-67-1) vs. Closest Analogs


Basal NF-κB Activation: 2,4-Dimethylphenyl Isomer Shows ~50% Lower Intrinsic Activity Than the 2,5-Dimethylphenyl Isomer 2D216

The target compound (2,4-dimethylphenyl isomer, CAS 325977-67-1) activates NF-κB to 98% of control at 5 μM in human THP1-Blue NF-κB reporter cells, whereas the 2,5-dimethylphenyl isomer 2D216 (CAS 313520-90-0) achieves 200% activation under identical assay conditions (20 hr incubation, Quantiblue colorimetric readout) [1][2]. This represents an approximately 2-fold lower basal NF-κB activation by the target compound. Both compounds were evaluated in the same study, enabling direct head-to-head comparison [1].

Vaccine adjuvant NF-κB signaling SAR positional isomerism

Co-Adjuvant NF-κB Potentiation: 2D216 Has a Defined EC50 of 2,300 nM with LPS; Target Compound Activity in This Mode Is Not Yet Quantified as an EC50

When tested in the presence of the TLR4 agonist LPS, the 2,5-dimethylphenyl isomer 2D216 potentiates NF-κB activation with an EC50 value of 2,300 nM (2.3 μM) in human THP1-Blue NF-κB cells (20 hr, Quantiblue assay) [1]. For the target 2,4-dimethylphenyl isomer, the published SAR study reports single-concentration (5 μM) basal activation data but does not provide an EC50 value for LPS co-stimulation conditions [2]. This absence of a co-adjuvant EC50 for the target compound does not indicate inactivity; rather, it reflects that the SAR exploration focused on different functional readouts for different positional isomers.

TLR4 co-adjuvant NF-κB EC50 LPS potentiation

Cytotoxicity Profile: Both Isomers Are Non-Cytotoxic at 5 μM in THP-1 Cells, Confirming the Scaffold's Favorable Safety Window

In an MTT cytotoxicity assay using human THP-1 monocytic cells, the target 2,4-dimethylphenyl isomer (CAS 325977-67-1) demonstrated 102% cell viability at 5 μM after 18 hr incubation relative to control, indicating no cytotoxicity [1]. The 2,5-dimethylphenyl isomer 2D216 showed 103% viability under identical conditions [2]. Both values are within the range of vehicle control, establishing that the sulfamoyl benzamidothiazole scaffold is well-tolerated at concentrations that produce robust NF-κB modulation. This dataset provides a direct head-to-head comparison within the same study.

Cytotoxicity THP-1 MTT assay safety pharmacology

Structural Differentiation: Positional Isomerism on the Phenyl Ring Creates Distinct Physicochemical and Binding Properties

The target compound and 2D216 differ only in the position of one methyl group on the phenyl ring (2,4-dimethyl vs. 2,5-dimethyl). This subtle structural change has significant consequences for molecular shape, electronic distribution, and potential target interactions. Computed molecular properties (XLogP3 = 4.5, molecular weight = 455.6 g/mol, H-bond donors = 1, H-bond acceptors = 6) are identical between the two isomers [1][2]. However, the 2,4-substitution pattern creates a different steric environment around the thiazole-phenyl bond compared to the 2,5-pattern, which can affect binding to protein targets such as the calcium channel implicated in the mechanism of action of the 2,5-isomer [3]. The 2,4-isomer's distinct bioactivity profile (98% vs. 200% NF-κB activation) is a direct consequence of this positional isomerism [4].

Positional isomerism medicinal chemistry molecular recognition selectivity

Advanced Analog Benchmarking: 2E151 (4-Propylpiperidine Derivative of the 2,5-Isomer) Is More Potent Than 2D216 in MLR; Activity of the Corresponding 2,4-Isomer Modification Is Unexplored

In the autologous mixed lymphocyte reaction (MLR) assay, the 4-propylpiperidine analog of the 2,5-dimethylphenyl isomer, designated 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), was demonstrated to be more potent than 2D216 at enhancing TLR4 ligand-stimulated immune responses [1]. No corresponding 4-propylpiperidine modification of the 2,4-dimethylphenyl isomer has been reported in the peer-reviewed literature to date. This gap represents both a limitation of the current evidence and a potential opportunity: the unmodified 2,4-isomer (325977-67-1) serves as the essential starting scaffold for SAR exploration of piperidine ring modifications in the 2,4-dimethylphenyl series.

Mixed lymphocyte reaction SAR expansion piperidine modification analog benchmarking

Recommended Research and Procurement Application Scenarios for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 325977-67-1)


Probing NF-κB Pathway Dynamics with a Moderate-Intrinsic-Activity Chemical Tool

The compound's 98% NF-κB activation at 5 μM—substantially lower than the 200% achieved by 2D216—makes it a suitable chemical probe for experiments requiring moderate NF-κB pathway stimulation without maximal activation [1]. This is particularly relevant for dose-response studies where a wide dynamic range above baseline is needed, or where excessive NF-κB activation may mask subtle co-stimulatory or inhibitory signals from test articles.

Vaccine Adjuvant Discovery Using Positional Isomer SAR Libraries

As the only commercially cataloged 2,4-dimethylphenyl isomer within the sulfamoyl benzamidothiazole series with peer-reviewed bioactivity data, CAS 325977-67-1 is an essential reference standard for building SAR libraries that explore the impact of aryl substitution pattern on adjuvant activity [1][2]. Research groups comparing the full matrix of positional isomers (2,4- vs. 2,5- vs. 3,4-dimethylphenyl) require authenticated samples of each isomer to generate internally consistent datasets.

Piperidine Modification Campaigns Starting from the 2,4-Dimethylphenyl Scaffold

The proven potency enhancement observed when modifying the piperidine ring of the 2,5-isomer (2D216 → 2E151) suggests an analogous strategy may prove fruitful for the 2,4-isomer series [3]. Procuring the base scaffold CAS 325977-67-1 enables medicinal chemistry teams to prepare 4-alkylpiperidine, 4-arylpiperidine, and other piperidine-modified derivatives of the 2,4-dimethylphenyl series, potentially yielding compounds with novel potency and selectivity profiles distinct from those reported for the 2,5-series.

Co-adjuvant Screening with Reduced Basal Inflammatory Tone

For in vitro co-adjuvant screening campaigns where minimizing basal inflammatory gene expression is critical (e.g., when assessing antigen-specific responses in primary human dendritic cells or monocytes), the lower intrinsic NF-κB activity of the 2,4-isomer (98% vs. 200%) may reduce background noise and improve the signal-to-noise ratio for detecting antigen-dependent immune enhancement [1]. The compound's non-cytotoxic profile (102% THP-1 viability at 5 μM) further supports its use in extended co-culture experiments [4].

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.